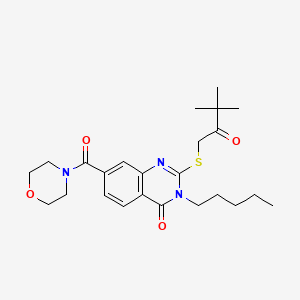

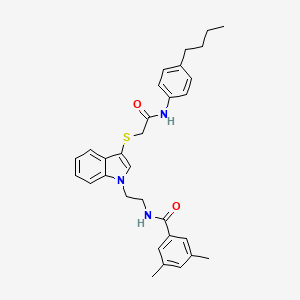

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea is a urea derivative that is likely to possess interesting biological activity due to the presence of the pyrrolidine ring and substituted phenyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related urea derivatives and their potential biological activities.

Synthesis Analysis

The synthesis of urea derivatives can involve the reaction of pyrrolidinones with urea to form amino derivatives of pyrrolones. For instance, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form the corresponding 3-amino derivatives . This suggests that the synthesis of the compound may involve a similar strategy, where a pyrrolidinone precursor is reacted with urea under controlled conditions to introduce the urea functionality.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of an arylurea moiety, which can significantly influence the biological activity of the compound. In the case of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, the position of the arylurea group relative to the thioether linker was found to be crucial for the biological activity, with the meta position being particularly favorable . This indicates that the molecular structure of this compound, including the positioning of its substituents, could be a key determinant of its function.

Chemical Reactions Analysis

The reactivity of urea derivatives can vary depending on the substituents present on the pyrrolidine ring and the phenyl groups. For example, reactions with hydrazine hydrate and ethylenediamine can lead to the formation of corresponding salts or double salts in the case of pyrrolidinone derivatives . This suggests that the compound may also participate in similar reactions, potentially leading to the formation of new derivatives with different properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings and the pyrrolidine core. The presence of hydrophobic groups can affect the compound's interaction with biological targets, as seen in the case of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, where such groups contributed to the potency of the compounds as VEGFR-2 tyrosine kinase inhibitors . Therefore, the physical and chemical properties of this compound would need to be characterized to understand its potential as a biologically active molecule.

Scientific Research Applications

Enzyme Inhibition

Research on enzyme inhibitors highlights the synthesis and evaluation of novel compounds for their potential to inhibit specific enzymes. For instance, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were studied for their ability to inhibit glycolic acid oxidase, indicating the importance of specific substituents for enzyme inhibition efficacy (Rooney et al., 1983).

Stereochemistry

Stereochemistry plays a crucial role in the medicinal chemistry field, where the synthesis and stereochemical determination of active metabolites are vital. A notable study involves the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the intricate processes involved in achieving the desired stereochemistry for biological activity (Chen et al., 2010).

Analytical Chemistry

In analytical chemistry, innovative methods for quantitative analysis are essential. A study presented a simple method for determining urinary δ-aminolevulinic acid, a biomarker for lead exposure, showcasing the application of pyrrole derivatives in developing analytical techniques (Tomokuni & Ogata, 1972).

Rheology and Gelation

The study of rheology and gelation properties of low molecular weight compounds, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, provides insights into how the physical properties of gels can be tuned for various applications, including drug delivery systems (Lloyd & Steed, 2011).

Material Science

In material science, the development of organic nonlinear optical crystals based on pyrrole derivatives, such as those with large macroscopic nonlinearity for potential use in optical applications, demonstrates the versatility of pyrrole-based compounds in high-tech applications (Kwon et al., 2008).

properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-16-10-12-17(13-11-16)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGXZSCWAHSOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

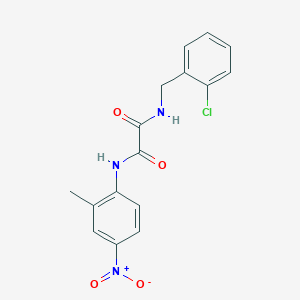

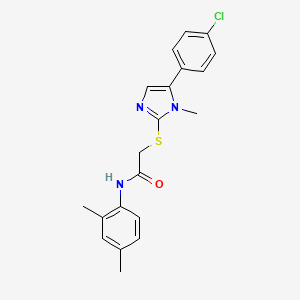

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

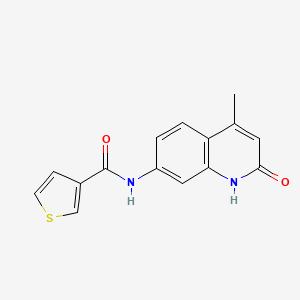

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)

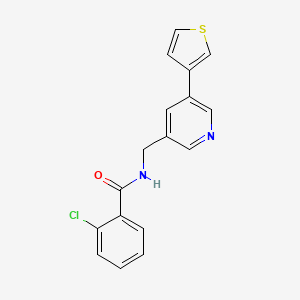

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

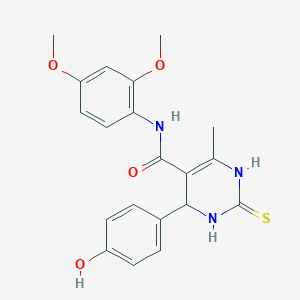

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)